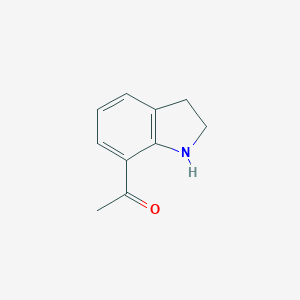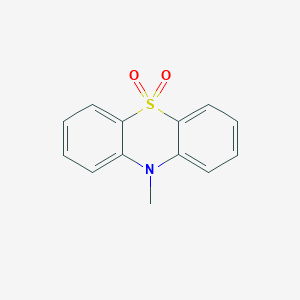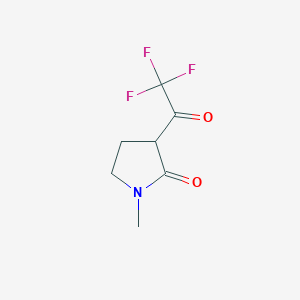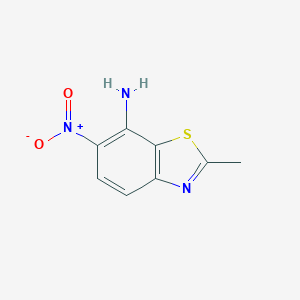
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
Overview
Description
Mechanism of Action
The mechanism of action of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 involves its binding to integrin receptors, which are involved in cell adhesion and migration. This peptide specifically binds to the αvβ3 and αvβ5 integrin receptors, which are overexpressed in cancer cells, leading to inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and tumor cell invasion. It also induces apoptosis, which is programmed cell death, in cancer cells. Additionally, it has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the advantages of using H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 in lab experiments is its specificity for the αvβ3 and αvβ5 integrin receptors, which are overexpressed in cancer cells. This peptide can be used to selectively target cancer cells and inhibit their proliferation, migration, and invasion. However, one of the limitations of using this peptide is its stability, which can be affected by factors such as pH, temperature, and enzymatic degradation.
Future Directions
There are several future directions for the research on H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2. One possible direction is the development of novel therapeutic agents based on this peptide for the treatment of cancer and other diseases. Another direction is the investigation of the role of this peptide in cell signaling pathways and its interactions with other proteins. Additionally, the use of this peptide as a diagnostic tool for cancer detection and monitoring could also be explored.
Synthesis Methods
The synthesis of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. The solid-phase peptide synthesis method involves the use of a resin-bound amino acid, which is activated by a coupling reagent to attach the next amino acid. The liquid-phase peptide synthesis method involves the use of a protected amino acid, which is activated by a coupling reagent to attach the next amino acid.
Scientific Research Applications
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. This peptide has also been used as a biomarker for cancer diagnosis and prognosis.
Biochemical Analysis
Biochemical Properties
Cdpgyigsr-NH2 plays a significant role in biochemical reactions, particularly in the process of angiogenesis . It interacts with various enzymes, proteins, and other biomolecules, primarily vascular endothelial cells . The nature of these interactions involves the suppression of embryonic angiogenesis and the migration of vascular endothelial cells .
Cellular Effects
The effects of Cdpgyigsr-NH2 on various types of cells and cellular processes are profound. It influences cell function by inhibiting the migration of vascular endothelial cells . This impact on cell signaling pathways, gene expression, and cellular metabolism results in the suppression of angiogenesis and solid tumor growth .
Molecular Mechanism
The mechanism of action of Cdpgyigsr-NH2 is primarily through its active site for cell binding . It exerts its effects at the molecular level by inhibiting the migration of vascular endothelial cells, which leads to the suppression of angiogenesis . This does not affect the in vitro proliferation of endothelial cells or that of tumor cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Cdpgyigsr-NH2 continues to inhibit angiogenesis and solid tumor growth . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Cdpgyigsr-NH2 vary with different dosages in animal models
Metabolic Pathways
Given its role in angiogenesis, it likely interacts with enzymes or cofactors involved in this process .
Transport and Distribution
Given its role in angiogenesis, it likely interacts with transporters or binding proteins involved in this process .
Subcellular Localization
Given its role in angiogenesis, it likely has specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(3S)-4-[(2S)-2-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPQJYLNDRHQD-JDIVNGTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N13O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149318 | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110590-61-9 | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does CDPGYIGSR-NH2 interact with cells and affect their behavior?
A1: CDPGYIGSR-NH2 binds to a specific receptor on the surface of cells, primarily the integrin α4β1. [] This interaction mimics the binding of laminin, a crucial component of the extracellular matrix, to cells. This binding event can trigger a cascade of downstream effects, including:
- Inhibition of cell migration: CDPGYIGSR-NH2 potently inhibits the migration of vascular endothelial cells, which are essential for angiogenesis (formation of new blood vessels). [] This anti-migratory effect is believed to be a key mechanism by which CDPGYIGSR-NH2 inhibits tumor growth.
- Promotion of cell adhesion: While CDPGYIGSR-NH2 inhibits migration, it can also promote the attachment and spreading of certain cell types, such as mouse melanoma and human rhabdomyosarcoma cells, to surfaces coated with the peptide. [] This effect highlights the complex and cell-type-specific responses elicited by CDPGYIGSR-NH2.
Q2: What is the structural basis for CDPGYIGSR-NH2's activity?
A2: The YIGSR sequence within CDPGYIGSR-NH2 is crucial for its biological activity. [] Studies using mutated or scrambled versions of this sequence have shown a loss of cell-adhesive activity. [] Additionally, cyclic peptides containing the YIGSR motif, like CDPGYIGSRC, exhibit stronger inhibitory effects on cell adhesion compared to the linear CDPGYIGSR-NH2. [] This suggests that the conformation and presentation of the YIGSR sequence are critical for optimal binding to the integrin α4β1 receptor.
Q3: Are there any known challenges or limitations associated with the use of CDPGYIGSR-NH2?
A4: One potential challenge is the relatively high concentration of CDPGYIGSR-NH2 needed to achieve significant inhibition of cell attachment compared to laminin itself. [] This suggests that while the peptide mimics certain aspects of laminin binding, it may not fully recapitulate the high affinity and efficacy of the natural ligand. Further research is needed to optimize its potency and explore potential modifications that enhance its stability and bioavailability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)


![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)



![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)


